Cetyl sulfate

概要

説明

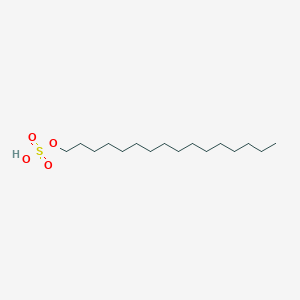

Cetyl sulfate, also known as hexadecyl sulfate, is an organic compound with the molecular formula C16H34O4S. It is a surfactant and cleansing agent commonly used in various cosmetic and personal care products. This compound belongs to the group of alkyl sulfates, which are known for their ability to lower the surface tension of water, thereby enhancing the spreading and wetting properties of liquids .

準備方法

Cetyl sulfate can be synthesized through the sulfation of cetyl alcohol (hexadecanol) using chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The reaction typically involves the following steps:

Sulfation: Cetyl alcohol is reacted with chlorosulfonic acid, sulfur trioxide, or sulfamic acid to form this compound ester.

Neutralization: The acid ester is then neutralized with a base such as sodium hydroxide to produce the sodium salt of this compound.

Industrial production methods often involve continuous processes to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production of this compound .

化学反応の分析

Sulfation with Chlorosulfonic Acid

Boron Ester Sulfation

-

A patent method uses tridodecyl borate reacted with sulfuric acid in dichloroethane, yielding this compound after solvent removal and purification with poly(4-vinyl pyridine) .

-

Conditions :

Neutralization Reactions

-

As a basic salt (pH > 7), this compound reacts exothermically with acids:

This generates cetyl hydrogen sulfate, which is less stable .

Alkaline Stability

-

Stable in alkaline solutions but hydrolyzes under strongly acidic conditions to regenerate cetyl alcohol and sulfuric acid .

Interactions with Metal Ions

This compound undergoes ion exchange with polyvalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble salts:

This property is critical in formulations requiring water softening .

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades at elevated temperatures (>200°C), releasing sulfur oxides and hydrocarbons .

-

Oxidation : Resists common oxidizers (e.g., H₂O₂) under ambient conditions but decomposes in strong oxidative environments .

Surface Activity and Micelle Formation

| Property | Value/Observation | Source |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.08–0.12 mM (25°C) | |

| Foaming Capacity | Moderate, pH-dependent | |

| Emulsification Efficiency | Superior to shorter-chain sulfates |

Quantitative Sulfate Analysis

-

Barium Precipitation Method :

Spectroscopic Identification

科学的研究の応用

Cosmetic Industry

Surfactant and Cleansing Agent

Sodium cetearyl sulfate is commonly used in cosmetic formulations as a surfactant and cleansing agent. It helps to stabilize emulsions and enhance the foaming properties of products such as shampoos, conditioners, and body washes. Its ability to reduce surface tension makes it effective in removing dirt and oil from the skin and hair.

- Concentration Range : Typically used at concentrations ranging from 0.1% to 25% in formulations .

- Irritation Studies : Studies indicate that sodium cetearyl sulfate exhibits moderate ocular irritation but is generally well-tolerated on the skin with minimal sensitization observed in patch tests .

Table 1: Cosmetic Applications of Sodium Cetearyl Sulfate

| Product Type | Functionality | Typical Concentration (%) |

|---|---|---|

| Shampoos | Surfactant, foaming agent | 1 - 15 |

| Conditioners | Emulsifier | 0.5 - 5 |

| Body Washes | Cleansing agent | 1 - 10 |

Pharmaceutical Applications

Drug Formulation

Cetyl sulfate is utilized in pharmaceutical formulations for its emulsifying properties, which aid in the stabilization of emulsions and suspensions. It enhances the bioavailability of certain drugs by improving their solubility.

- Oral Rehydration Solutions (ORS) : Research indicates that this compound salts can be incorporated into ORS formulations to enhance electrolyte absorption during dehydration episodes, particularly in cases of gastroenteritis .

Case Study: Efficacy in ORS

A study compared traditional glucose-based ORS with a novel formulation incorporating this compound. The results showed improved hydration rates and reduced duration of diarrhea among participants using the this compound-enhanced solution .

Food Technology

Food Additive

This compound is also explored as a food additive due to its emulsifying properties. It can stabilize food emulsions, improve texture, and extend shelf life.

- Applications : Used in products like sauces, dressings, and dairy products to maintain consistency and prevent separation.

Table 2: Food Applications of this compound

| Food Product | Functionality | Regulatory Status |

|---|---|---|

| Salad Dressings | Emulsifier | Generally Recognized as Safe (GRAS) |

| Sauces | Stabilizer | Approved for use |

| Dairy Products | Texture enhancer | Approved for use |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves altering cell membrane permeability, which inhibits bacterial growth.

作用機序

The mechanism of action of cetyl sulfate primarily involves its surfactant properties. As a surfactant, this compound reduces the surface tension of water, allowing it to spread more easily and interact with various surfaces. This property is particularly useful in cleansing and emulsifying applications. At the molecular level, this compound interacts with lipid membranes, disrupting their structure and enhancing the solubilization of hydrophobic substances .

類似化合物との比較

Cetyl sulfate can be compared with other similar compounds, such as:

Sodium lauryl sulfate: Both are alkyl sulfates used as surfactants, but this compound has a longer alkyl chain, making it more suitable for certain applications.

Cetyl trimethyl ammonium bromide: While both are surfactants, cetyl trimethyl ammonium bromide is a cationic surfactant, whereas this compound is an anionic surfactant.

Cetyl myristoleate: This compound is used in nutritional supplements and has different applications compared to this compound .

This compound’s uniqueness lies in its specific alkyl chain length and its ability to function effectively as a surfactant in various formulations.

生物活性

Cetyl sulfate, a long-chain fatty acid sulfate, is primarily used in cosmetic and pharmaceutical formulations as an emulsifying agent, surfactant, and thickener. Its biological activity is of significant interest due to its potential antimicrobial properties, effects on skin irritation, and role in allergic reactions. This article explores the biological activity of this compound through various studies, case reports, and research findings.

Chemical Structure and Properties

This compound (chemical formula: C16H33OS) is derived from cetyl alcohol and is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it effective in stabilizing emulsions and enhancing the texture of formulations.

This compound exhibits antimicrobial activity primarily by disrupting microbial cell membranes. The positively charged this compound interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism is similar to that observed with other long-chain fatty acid derivatives.

Research Findings

A study demonstrated that this compound effectively inhibited the growth of various bacteria, including Streptococcus mutans and Escherichia coli. The inhibition rates were measured using minimal inhibitory concentration (MIC) assays, with results indicating that this compound had a significant bactericidal effect at concentrations as low as 0.1% .

| Bacteria | MIC (this compound) |

|---|---|

| Streptococcus mutans | 0.05% |

| Escherichia coli | 0.1% |

| Staphylococcus aureus | 0.2% |

Skin Irritation and Allergic Reactions

This compound has been implicated in cases of skin irritation and allergic contact dermatitis. A notable case involved a patient who developed dermatitis after exposure to products containing sodium cetearyl sulfate, a related compound . Patch testing confirmed the allergy, highlighting the importance of monitoring for adverse reactions in sensitive individuals.

Case Studies

- Allergic Contact Dermatitis : A 2018 case report documented a patient experiencing severe dermatitis due to sodium cetearyl sulfate in cosmetic products. The patient's symptoms resolved upon discontinuation of the product .

- Skin Irritation : In clinical trials assessing the safety of this compound-containing formulations, mild to moderate irritation was observed in some subjects, particularly those with pre-existing skin conditions .

Comparative Studies

Comparative studies have evaluated this compound against other surfactants and emulsifiers to determine its effectiveness and safety profile. For instance, when tested alongside cetyl alcohol and stearyl alcohol:

| Compound | Antimicrobial Efficacy | Skin Irritation Potential |

|---|---|---|

| This compound | High | Moderate |

| Cetyl Alcohol | Moderate | Low |

| Stearyl Alcohol | Low | Low |

These findings suggest that while this compound is highly effective as an antimicrobial agent, it may pose a higher risk for skin irritation compared to its counterparts.

特性

IUPAC Name |

hexadecyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2-16H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTIRUACFKQDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1120-01-0 (hydrochloride salt) | |

| Record name | Cetyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047982 | |

| Record name | Hexyldecyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-02-2 | |

| Record name | Hexadecyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanol, 1-(hydrogen sulfate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyldecyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588KRC8J32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。